molecular formula C12H19ClFN B1449292 1-(3-Fluorophenyl)-4-methylpentan-1-amine hydrochloride CAS No. 1864074-48-5

1-(3-Fluorophenyl)-4-methylpentan-1-amine hydrochloride

Cat. No.: B1449292
CAS No.: 1864074-48-5
M. Wt: 231.74 g/mol
InChI Key: DZVOPHNNBLAPLC-UHFFFAOYSA-N
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Description

1-(3-Fluorophenyl)-4-methylpentan-1-amine hydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structure and properties. This compound is characterized by the presence of a fluorophenyl group attached to a methylpentanamine backbone, with the hydrochloride salt form enhancing its solubility and stability.

Preparation Methods

The synthesis of 1-(3-Fluorophenyl)-4-methylpentan-1-amine hydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Fluorophenyl Intermediate:

    Alkylation: The fluorophenyl intermediate is then subjected to alkylation reactions to introduce the methylpentanamine moiety. This step may involve the use of alkyl halides and strong bases to facilitate the reaction.

    Hydrochloride Salt Formation: The final step involves the conversion of the free amine to its hydrochloride salt by treatment with hydrochloric acid, enhancing the compound’s solubility and stability.

Industrial production methods may involve optimization of these steps to increase yield and purity, often incorporating advanced techniques such as continuous flow chemistry and automated synthesis.

Chemical Reactions Analysis

1-(3-Fluorophenyl)-4-methylpentan-1-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting ketones back to alcohols.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorophenyl group, where nucleophiles replace the fluorine atom under appropriate conditions.

Common reagents and conditions for these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(3-Fluorophenyl)-4-methylpentan-1-amine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is used in studies involving receptor binding and enzyme inhibition, providing insights into biological pathways and mechanisms.

    Medicine: Research into its potential therapeutic effects includes investigations into its activity as a central nervous system stimulant or as a precursor for drug development.

    Industry: The compound’s stability and reactivity make it valuable in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3-Fluorophenyl)-4-methylpentan-1-amine hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The fluorophenyl group enhances its binding affinity, while the amine moiety facilitates interactions with biological molecules. Pathways involved may include modulation of neurotransmitter release or inhibition of specific enzymes, leading to various physiological effects.

Comparison with Similar Compounds

1-(3-Fluorophenyl)-4-methylpentan-1-amine hydrochloride can be compared with similar compounds such as:

    1-(3-Fluorophenyl)piperazine hydrochloride: Both compounds contain a fluorophenyl group, but differ in their core structures, leading to variations in their chemical and biological properties.

    3-Fluorophenylhydrazine hydrochloride: This compound also features a fluorophenyl group but has a hydrazine moiety, resulting in different reactivity and applications.

The uniqueness of this compound lies in its specific combination of structural features, which confer distinct chemical reactivity and biological activity.

Properties

IUPAC Name

1-(3-fluorophenyl)-4-methylpentan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18FN.ClH/c1-9(2)6-7-12(14)10-4-3-5-11(13)8-10;/h3-5,8-9,12H,6-7,14H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZVOPHNNBLAPLC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCC(C1=CC(=CC=C1)F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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